molecular formula C19H19BrN2OS B14141268 1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone CAS No. 786637-38-5

1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone

Cat. No.: B14141268
CAS No.: 786637-38-5
M. Wt: 403.3 g/mol
InChI Key: KQASMYMLUYCNDV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone is a complex organic compound that features a bromophenyl group, a thiazole ring, and an ethanone moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the bromophenyl thiazole intermediate with the ethanone moiety using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

    Coupling Reactions: The compound can participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: This compound shares the bromophenyl group but has a pyrazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.

    1-(4-Bromophenyl)-2-(phenylamino)ethanone: This compound lacks the thiazole ring, which may result in reduced biological activity compared to the thiazole-containing compound.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

CAS No.

786637-38-5

Molecular Formula

C19H19BrN2OS

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(N-(5,5-dimethyl-4H-1,3-thiazol-2-yl)anilino)ethanone

InChI

InChI=1S/C19H19BrN2OS/c1-19(2)13-21-18(24-19)22(16-6-4-3-5-7-16)12-17(23)14-8-10-15(20)11-9-14/h3-11H,12-13H2,1-2H3

InChI Key

KQASMYMLUYCNDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C

Origin of Product

United States

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